1-(2-Methylbutyl)benzimidazole-2-sulfonic acid
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Overview
Description
1-(2-Methylbutyl)benzimidazole-2-sulfonic acid is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Synthesis 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid and its derivatives have been extensively studied for their catalytic applications. For instance, sulfonic acid-functionalized imidazolium salts, which share a structural resemblance, have been used as efficient catalysts for synthesizing benzimidazoles (Khazaei et al., 2011). Similarly, derivatives like 1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid have shown efficacy as solid acid catalysts in green synthesis conditions (Sajjadifar et al., 2019).
Pharmacological Activity Compounds derived from benzimidazole-2-sulfonic acids, like dialkylaminobenzimidazoles, have shown potential in pharmacological applications, including antiarrhythmic and antiaggregation activities (Zhukovskaya et al., 2017).
Polymer Science In polymer science, benzimidazole-2-sulfonic acid derivatives have been used to synthesize new polymers. For example, new diamine monomers containing benzimidazole-5-sulfonic acid were used to produce polyimides with unique properties, such as improved solubility in polar organic solvents and increased hydrophilicity (Alvarez-Gallego et al., 2007).
Sulfonic Acid in Catalysis Sulfonic acid groups, a key feature in this compound derivatives, have been employed in various catalytic processes. For instance, Silica phenyl sulfonic acid was effectively used in the synthesis of benzimidazoles, highlighting the utility of sulfonic acid groups in catalytic reactions (Veisi et al., 2011).
Chemical Sensing Benzimidazole derivatives have been explored for chemical sensing. A study showed that anthracene-linked benzimidazole diamide could differentiate organic sulfonic acids from carboxylic acids, indicating potential applications in selective chemical detection (Ghosh et al., 2010).
Fuel Cell Technology Sulfonated polyimides containing benzimidazole groups, related to this compound, have been synthesized for use in proton exchange membranes in fuel cells. These materials showed good mechanical properties and high proton conductivity, making them suitable for direct methanol fuel cell applications (Li et al., 2007).
Mechanism of Action
Target of Action
Benzimidazole compounds, in general, have been reported to interact with various enzymes and receptors in biological systems .
Mode of Action
Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that the compound may interact with its targets in a similar manner, altering their function and leading to changes in cellular processes.
Biochemical Pathways
Benzimidazole compounds are known to inhibit corrosion in metals, suggesting that they may interact with biochemical pathways related to oxidation and reduction processes .
Result of Action
Given the known properties of benzimidazole compounds, it can be inferred that the compound may have a protective effect against corrosion in certain environments .
Action Environment
The action of 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid, like other benzimidazole compounds, can be influenced by environmental factors. For instance, benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Properties
IUPAC Name |
1-(2-methylbutyl)benzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-9(2)8-14-11-7-5-4-6-10(11)13-12(14)18(15,16)17/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORLGSXZTUDSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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